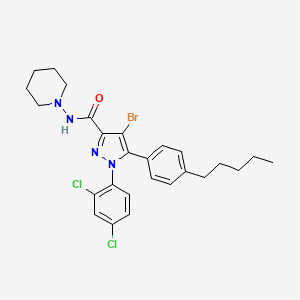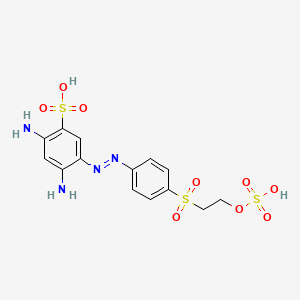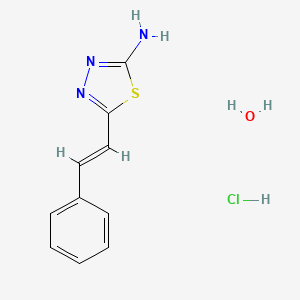
4-Bromo-1-(2,4-dichlorophenyl)-5-(4-pentylphenyl)-N-1-piperidinyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(2,4-dichlorophenyl)-5-(4-pentylphenyl)-N-1-piperidinyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2,4-dichlorophenyl)-5-(4-pentylphenyl)-N-1-piperidinyl-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic or basic medium, depending on the specific reagents used.
Bromination: The bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Substitution Reactions: The introduction of the 2,4-dichlorophenyl and 4-pentylphenyl groups can be accomplished through nucleophilic substitution reactions. These reactions often require the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Amidation: The final step involves the formation of the carboxamide group by reacting the pyrazole derivative with a piperidine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromine atom or the carboxamide group, resulting in debromination or reduction to an amine, respectively.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide, thiols, and amines can be employed under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Debrominated or amine derivatives.
Substitution: Azide, thiol, or amine-substituted products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a ligand for certain receptors or enzymes. Its interactions with biological macromolecules can provide insights into its pharmacological properties.
Medicine
In medicinal chemistry, 4-Bromo-1-(2,4-dichlorophenyl)-5-(4-pentylphenyl)-N-1-piperidinyl-1H-pyrazole-3-carboxamide is studied for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(2,4-dichlorophenyl)-5-(4-pentylphenyl)-N-1-piperidinyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1-(2,4-dichlorophenyl)-5-(4-methylphenyl)-N-1-piperidinyl-1H-pyrazole-3-carboxamide
- 4-Bromo-1-(2,4-dichlorophenyl)-5-(4-ethylphenyl)-N-1-piperidinyl-1H-pyrazole-3-carboxamide
- 4-Bromo-1-(2,4-dichlorophenyl)-5-(4-propylphenyl)-N-1-piperidinyl-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of 4-Bromo-1-(2,4-dichlorophenyl)-5-(4-pentylphenyl)-N-1-piperidinyl-1H-pyrazole-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentyl group, in particular, may affect its lipophilicity and membrane permeability, distinguishing it from similar compounds with shorter alkyl chains.
Propiedades
Número CAS |
336615-79-3 |
|---|---|
Fórmula molecular |
C26H29BrCl2N4O |
Peso molecular |
564.3 g/mol |
Nombre IUPAC |
4-bromo-1-(2,4-dichlorophenyl)-5-(4-pentylphenyl)-N-piperidin-1-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C26H29BrCl2N4O/c1-2-3-5-8-18-9-11-19(12-10-18)25-23(27)24(26(34)31-32-15-6-4-7-16-32)30-33(25)22-14-13-20(28)17-21(22)29/h9-14,17H,2-8,15-16H2,1H3,(H,31,34) |
Clave InChI |
JXAXCZDHJALEDH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15193233.png)








![fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15193280.png)
